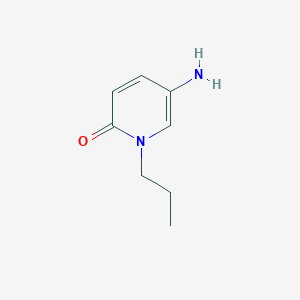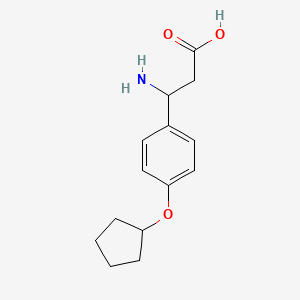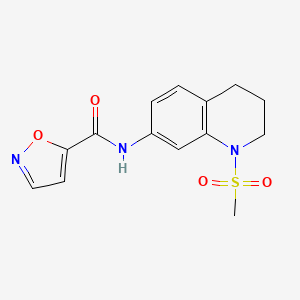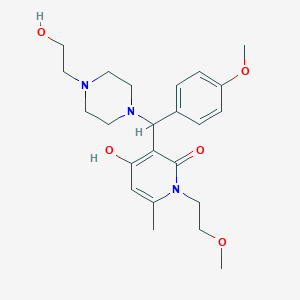![molecular formula C12H8F3N5O2 B2395945 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol CAS No. 1007029-49-3](/img/structure/B2395945.png)
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol (4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol) is a novel small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and has the potential to be used in laboratory experiments to further the understanding of biological processes in a variety of organisms.
Applications De Recherche Scientifique
1. Triazole Derivatives in Drug Development
Triazoles, including 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol, are significant in pharmaceutical research due to their structural versatility and wide range of biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review stressed the need for more efficient and environmentally friendly synthesis methods for these compounds, considering the emergence of new diseases and drug-resistant bacteria. The study also pointed out the urgency in finding new prototypes for neglected diseases affecting large parts of humanity, particularly the poor and vulnerable (Ferreira et al., 2013).
2. Applications in Material Science and Optoelectronics
The unique structural properties of triazole derivatives make them suitable for applications in material science and optoelectronics. Squeo and Pasini (2020) discussed the use of BODIPY-based materials, which are related to triazole structures, in organic light-emitting diodes (OLEDs). These materials, due to their structural design and synthesis, have shown promise as 'metal-free' infrared emitters, highlighting the potential of triazole derivatives in the field of green to near-infrared OLEDs (Squeo & Pasini, 2020).
3. Significance in Heterocyclic Chemistry
Triazole derivatives are also pivotal in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the importance of pyrazoline-5-one derivatives, closely related to triazoles, as a building block for synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes, pointing to the significance of triazole derivatives in chemical synthesis and their potential in producing innovative compounds (Gomaa & Ali, 2020).
4. Importance in Polymer Science
Triazoles are also instrumental in the development of proton-conducting fuel cell membranes. Prozorova and Pozdnyakov (2023) explored the physicochemical, dielectric, and proton-conducting properties of composite polymer materials based on 1H-1,2,4-triazole. Their study indicates that such compounds significantly improve the basic characteristics of electrolyte membranes, showcasing the role of triazole derivatives in enhancing the performance and stability of proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Propriétés
IUPAC Name |
4-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O2/c13-12(14,15)22-9-3-1-8(2-4-9)20-11(21)10(5-17-20)19-7-16-6-18-19/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUJROLJFGUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)


![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)


![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)


![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)
